molecular formula C10H8N2O3 B8817361 7-Methoxy-3-nitroquinoline CAS No. 39977-95-2

7-Methoxy-3-nitroquinoline

Cat. No.: B8817361
CAS No.: 39977-95-2
M. Wt: 204.18 g/mol
InChI Key: HVGPUJMRYVXJMW-UHFFFAOYSA-N
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Description

7-Methoxy-3-nitroquinoline (CAS: 39977-95-2) is a heterocyclic aromatic compound with a quinoline backbone substituted by a methoxy group at position 7 and a nitro group at position 2. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . The methoxy group contributes electron-donating effects, while the nitro group is strongly electron-withdrawing, creating a polarized electronic structure.

Properties

CAS No.

39977-95-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

7-methoxy-3-nitroquinoline

InChI

InChI=1S/C10H8N2O3/c1-15-9-3-2-7-4-8(12(13)14)6-11-10(7)5-9/h2-6H,1H3

InChI Key

HVGPUJMRYVXJMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Methoxy-3-nitroquinoline

Key Differences :

  • Structure : The methoxy group is at position 6 instead of 7 .
  • Properties : Positional isomerism affects electronic distribution. For example, the nitro group at position 3 in both compounds interacts differently with the methoxy group due to altered resonance effects.
  • Applications: 6-Methoxy-3-nitroquinoline (CAS: 159454-73-6) has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability compared to its 7-methoxy counterpart .

Derivatives with Additional Substituents

a) 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-09-2)
  • Structure: Contains a chloro (Cl) group at position 4, ethoxy (OCH₂CH₃) at position 7, nitro (NO₂) at position 6, and a carbonitrile (CN) at position 3 .
  • Properties : The chloro and carbonitrile groups enhance electrophilicity, making this compound reactive in nucleophilic substitution reactions. Its molecular weight (269.66 g/mol ) is higher due to additional substituents.
  • Applications : Used in drug development for its versatility in forming covalent bonds with biological targets .
b) 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6)
  • Structure: An isoquinoline derivative with methoxy at position 7 and nitro at position 8 .
  • Spectral Data : NMR shifts differ significantly due to the fused benzene-pyridine ring system .

Functional Group Variants

a) 3-Amino-7-methoxyquinoline dihydrochloride (CAS: 1216228-63-5)
  • Structure: Replaces the nitro group with an amino (NH₂) group, which is protonated as NH₃⁺ in the dihydrochloride salt .
  • Properties: The amino group increases basicity and solubility in aqueous media, contrasting with the nitro group’s electron-withdrawing effects.
  • Applications: Potential use in antimalarial or anticancer research due to improved bioavailability .
b) 7-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9)
  • Structure : Adds a hydroxyl (OH) group at position 4 .
  • Properties : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. The nitro group at position 3 stabilizes the molecule via resonance.

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
7-Methoxy-3-nitroquinoline 39977-95-2 C₁₀H₈N₂O₃ 204.18 7-OCH₃, 3-NO₂
6-Methoxy-3-nitroquinoline 159454-73-6 C₁₀H₈N₂O₃ 204.18 6-OCH₃, 3-NO₂
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile 214476-09-2 C₁₂H₈ClN₃O₃ 269.66 4-Cl, 7-OCH₂CH₃, 6-NO₂, 3-CN
7-Methoxy-8-nitroisoquinoline 63485-75-6 C₁₀H₈N₂O₃ 204.18 7-OCH₃, 8-NO₂ (isoquinoline)

Research Findings and Implications

  • Synthetic Challenges: Positional isomers like 6-methoxy-3-nitroquinoline face discontinuation due to lower stability or yield , whereas 7-methoxy derivatives are more commonly synthesized.
  • Biological Activity: Nitro groups enhance cytotoxicity but may require reduction to amino groups for prodrug activation .

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